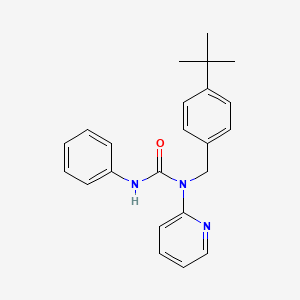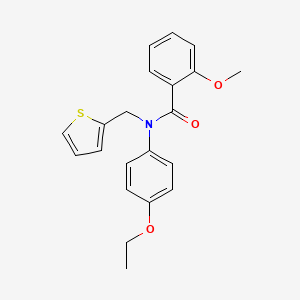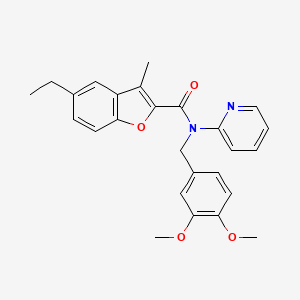
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of benzothiazole derivatives and contains a benzamide functional group.
- The compound’s systematic name describes its structure: this compound.
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propoxybenzamide: C16H21N2O2S
.Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving benzothiazole and benzamide precursors.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on reaction conditions and substituents. For example, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its benzothiazole moiety.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor properties).
Medicine: No specific medical applications are well-established.
Industry: Limited industrial applications due to its specialized structure.
Mechanism of Action
- The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its effects.
- Potential molecular targets and pathways are yet to be identified.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Its combination of benzothiazole and benzamide moieties sets it apart from other compounds.
Remember that while the compound’s existence is documented, detailed information is scarce Researchers continue to explore its properties and applications
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C18H22N2O2S/c1-3-10-22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(2)11-16(15)23-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,21) |
InChI Key |
LEWNUENHWDUOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-7h-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11341086.png)
![N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11341087.png)
![N-(2,4-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341091.png)
![7-Chloro-1-(3-chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11341095.png)
![4-methyl-2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341114.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341115.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11341127.png)


![N-(3,4-dimethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11341142.png)


![5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11341159.png)
